N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, specifically furan, thiophene, and benzo[d]thiazole. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and unique structural properties. Its molecular formula is , and it is classified under benzothiazole derivatives, which are known for their diverse biological activities, including anticancer properties and enzyme inhibition .
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can be described as follows:
The structure can be represented by the InChI code: InChI=1S/C19H15N2O3S2/c20-16(21)17-12(19(22)14-8-4-10(23)5-9-14)18(24)15(25)13(17)6-1-2-7(26)11(3-6)27 .
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions typical for amides and heterocyclic compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to develop new derivatives for further study .
The mechanism of action for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves interaction with various molecular targets:
This dual mechanism suggests potential applications in anticancer therapies, where disruption of cellular processes is crucial .
The physical and chemical properties of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
These properties indicate that while some data are lacking, the compound's unique structure likely contributes to its stability and reactivity in biological systems .
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has several significant applications in scientific research:
These applications highlight the compound's versatility and importance in advancing both medicinal chemistry and materials science .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: